molecular formula C15H11F5N2O2S B4555912 4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE

4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE

Cat. No.: B4555912
M. Wt: 378.3 g/mol
InChI Key: IOYDIAWVNWVJJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE is a complex organic compound with a unique structure that includes a thiophene ring, a pentafluorobenzoyl group, and various alkyl and amide substituents

Scientific Research Applications

4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding, given its unique structure and functional groups.

    Industry: The compound may find use in the development of new materials with specific properties, such as conductivity or fluorescence.

Preparation Methods

The synthesis of 4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE typically involves multiple steps, starting with the preparation of the thiophene ring and subsequent functionalization. The key steps include:

    Formation of the Thiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Pentafluorobenzoyl Group: This step involves the acylation of the thiophene ring using pentafluorobenzoyl chloride in the presence of a base such as pyridine.

    Amidation Reaction: The final step involves the reaction of the acylated thiophene with an amine to form the desired amide compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pentafluorobenzoyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents like dichloromethane or tetrahydrofuran, and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The pentafluorobenzoyl group may enhance binding affinity through hydrophobic interactions and halogen bonding, while the thiophene ring can participate in π-π stacking interactions. The amide group may also form hydrogen bonds with target molecules, contributing to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds to 4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE include:

    4-ETHYL-5-METHYL-2-[(2,3,4,5,6-TRIFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE: This compound has a trifluorobenzoyl group instead of a pentafluorobenzoyl group, which may affect its binding affinity and reactivity.

    4-ETHYL-5-METHYL-2-[(2,3,4,5,6-CHLOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE: The chlorobenzoyl group introduces different electronic and steric effects compared to the pentafluorobenzoyl group.

    4-ETHYL-5-METHYL-2-[(2,3,4,5,6-METHYLBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE: The methylbenozyl group may result in different hydrophobic interactions and binding properties.

The uniqueness of this compound lies in its combination of functional groups, which can provide a balance of hydrophobic, electronic, and steric effects, making it a versatile compound for various applications.

Properties

IUPAC Name

4-ethyl-5-methyl-2-[(2,3,4,5,6-pentafluorobenzoyl)amino]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F5N2O2S/c1-3-5-4(2)25-15(6(5)13(21)23)22-14(24)7-8(16)10(18)12(20)11(19)9(7)17/h3H2,1-2H3,(H2,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYDIAWVNWVJJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC(=C1C(=O)N)NC(=O)C2=C(C(=C(C(=C2F)F)F)F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F5N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE
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4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE
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4-ETHYL-5-METHYL-2-[(2,3,4,5,6-PENTAFLUOROBENZOYL)AMINO]-3-THIOPHENECARBOXAMIDE

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